6-Chloro-2-ethylimidazo[1,2-b]pyridazine
Description
Structure
3D Structure
Properties
CAS No. |
189116-22-1 |
|---|---|
Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
6-chloro-2-ethylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C8H8ClN3/c1-2-6-5-12-8(10-6)4-3-7(9)11-12/h3-5H,2H2,1H3 |
InChI Key |
OXTBKBDNMMOMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(=N1)C=CC(=N2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 6-Chloro-2-ethylimidazo[1,2-b]pyridazine
[1][2]
CAS Number: 189116-22-1 Molecular Formula: C₈H₈ClN₃ Molecular Weight: 181.62 g/mol [1][2]
Executive Summary
6-Chloro-2-ethylimidazo[1,2-b]pyridazine represents a critical intermediate in the design of bioactive heterocycles, particularly within the kinase inhibitor and GABA-ligand chemical space.[1][2] As a fused bicyclic system, it serves as a bioisostere for purines and indoles, offering a distinct solubility and metabolic profile.
This guide details the physicochemical properties, validated synthetic routes, and regioselective functionalization strategies for this scaffold. It is designed for medicinal chemists requiring actionable protocols for library generation and Structure-Activity Relationship (SAR) expansion.
Physicochemical Profile
The imidazo[1,2-b]pyridazine core is characterized by a high dipole moment and significant π-deficiency in the pyridazine ring, making the C6 position highly susceptible to nucleophilic attack.[2]
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline form is common for this class.[1][2] |
| LogP (Calc) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Conj. Acid) | ~3.5 - 4.5 | Protonation occurs at N1 (bridgehead nitrogen is non-basic).[2] |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | N1, N4, and N5 (though N4 is sterically hindered).[2] |
| Solubility | DMSO, MeOH, DCM | Limited solubility in water; requires protonation or cosolvents.[2] |
Synthetic Architecture
The construction of the this compound core relies on the condensation of an aminopyridazine with an
Validated Synthesis Protocol
Reaction: Condensation of 3-amino-6-chloropyridazine with 1-bromo-2-butanone.[2]
-
Reagents: 3-Amino-6-chloropyridazine (1.0 equiv), 1-Bromo-2-butanone (1.1 equiv).[2]
-
Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME).
-
Base: Sodium bicarbonate (
) or refluxing without base followed by neutralization.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Conditions: Reflux (70–85 °C) for 4–12 hours.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-amino-6-chloropyridazine in anhydrous EtOH (0.5 M concentration).
-
Addition: Add 1-bromo-2-butanone dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux. Monitoring by LC-MS should show the disappearance of the starting amine (
) and formation of the intermediate/product (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ). -
Work-up: Concentrate the solvent in vacuo. Resuspend the residue in water and neutralize with saturated
to precipitate the free base.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Filtration of the solid followed by recrystallization from EtOH/Water or flash chromatography (EtOAc/Hexane) yields the pure product.[2]
Mechanism of Cyclization (DOT Visualization)
The reaction proceeds via initial N-alkylation at the ring nitrogen (N2 of the pyridazine), followed by cyclization onto the exocyclic amine.[2]
Caption: Regioselective cyclization mechanism. Alkylation occurs preferentially at the ring nitrogen (N2) due to higher nucleophilicity compared to the exocyclic amine.[3]
Reactivity & Functionalization[1][2][4][5][6][7][8]
The scaffold presents two distinct reactivity vectors: Nucleophilic Aromatic Substitution (
C6-Functionalization ( & Cross-Coupling)
The chlorine atom at C6 is activated by the electron-deficient pyridazine ring, facilitating displacement by nucleophiles.[2]
-
Amination: Reaction with primary/secondary amines (e.g., morpholine, piperazine) in DMSO/NMP at 100–120 °C.
-
Alkoxylation: Displacement with NaOMe or NaOEt in corresponding alcohols.[2]
-
Suzuki-Miyaura Coupling: Pd-catalyzed coupling with aryl boronic acids to install aromatic systems.[1][2]
Protocol: C6-Morpholine Displacement
-
Dissolve this compound (1 equiv) in DMSO.
-
Add Morpholine (3 equiv) and
(2 equiv).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Heat to 110 °C for 6 hours.
-
Dilute with water; extract with EtOAc.[2] Product is often a solid.[2]
C3-Functionalization ( )
The C3 position (on the imidazole ring) is electron-rich and susceptible to electrophiles.[1][2]
-
Halogenation: Treatment with NBS or NIS in acetonitrile yields the 3-bromo or 3-iodo derivatives, valuable for further cross-coupling.[2]
-
Formylation: Vilsmeier-Haack conditions (
) install an aldehyde at C3.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Mannich Reaction: Reaction with formaldehyde and secondary amines introduces solubilizing side chains.[2]
Functionalization Map (DOT Visualization)
Caption: Orthogonal reactivity profile. C6 is activated for nucleophilic displacement, while C3 allows for electrophilic substitution, enabling diverse library construction.
Safety & Handling
-
Hazards: 3-Amino-6-chloropyridazine and its derivatives are potential irritants and may possess bioactive properties.[1][2] Handle in a fume hood.
-
Lachrymator:
-Haloketones (1-bromo-2-butanone) are potent lachrymators.[1] Use proper eye protection and ventilation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Storage: Store the final product in a cool, dry place. The hydrochloride salts are generally more stable than free bases.[2]
References
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021. Link
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 2010.[2][3] Link
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 2023.[2] Link
-
This compound Product Page. BLD Pharm. Link
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. RSC Medicinal Chemistry, 2023.[2] Link
Sources
- 1. 17412-23-6|6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine|BLD Pharm [bldpharm.com]
- 2. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Imidazo[1,2-b]pyridazine scaffold in medicinal chemistry
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The imidazo[1,2-b]pyridazine core is a nitrogen-containing bridged heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with its capacity for diverse substitutions, allows it to interact with a wide array of biological targets with high affinity and selectivity. This guide provides a comprehensive overview of the synthesis, key biological applications, and structure-activity relationships of this versatile scaffold, offering field-proven insights for professionals in drug discovery and development. The scaffold's utility is underscored by its presence in numerous biologically active molecules, targeting indications from oncology and neurodegenerative disorders to infectious and inflammatory diseases.[1][2][3]
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine system is a bicyclic heteroaromatic compound featuring a bridgehead nitrogen atom.[1] Its structure is isosteric to purine and other related heterocycles, which allows it to function as a bioisostere and interact with biological targets that recognize these native structures. The scaffold's unique electronic properties and defined three-dimensional shape make it an ideal starting point for the design of targeted therapeutics.[4]
Key physicochemical characteristics that contribute to its "privileged" status include:
-
Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity for a target protein by minimizing the entropic penalty upon binding.
-
Hydrogen Bonding Capacity: The nitrogen atoms within the core can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within protein binding pockets.
-
Tunable Lipophilicity: Substitution at various positions on the scaffold allows for fine-tuning of the molecule's lipophilicity, which is critical for optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[5]
-
Metabolic Stability: The aromatic nature of the core generally imparts good metabolic stability, a desirable trait for drug candidates.
These features have led to the exploration of imidazo[1,2-b]pyridazine derivatives across a remarkable spectrum of therapeutic areas, including their use as anticancer, anti-inflammatory, antiviral, antibacterial, and antiparasitic agents.[2][6]
Synthesis of the Imidazo[1,2-b]pyridazine Core
The construction of the imidazo[1,2-b]pyridazine backbone is most commonly achieved through a condensation reaction. A typical and robust method involves the reaction of a 3-amino-6-halopyridazine with an α-haloketone.
The choice of a 3-amino-6-halopyridazine is a critical aspect of this synthesis. The halogen at the 6-position is crucial because, in its absence (i.e., using 3-aminopyridazine), the alkylation by the α-haloketone preferentially occurs at the non-adjacent ring nitrogen, which hinders the desired bicyclic product formation.[5] The reaction is typically carried out under mild basic conditions, using a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction.[5]
General Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the imidazo[1,2-b]pyridazine core.
Detailed Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is a representative example of the condensation reaction.
Materials:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Sodium bicarbonate (2.0 eq)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-amino-6-chloropyridazine in anhydrous ethanol, add sodium bicarbonate.
-
Add 2-bromoacetophenone to the mixture. Causality Note: The α-haloketone is the electrophile that reacts with the nucleophilic amino group of the pyridazine. Sodium bicarbonate acts as a mild base to facilitate the reaction and neutralize the HBr byproduct without promoting unwanted side reactions.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine. Causality Note: The washing steps are crucial to remove inorganic salts (like NaBr and excess NaHCO3) and any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Medicinal Chemistry Applications
The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors for a wide range of biological targets.
Kinase Inhibitors in Oncology
Kinases are one of the most important target families in oncology, and the imidazo[1,2-b]pyridazine scaffold has proven to be an exceptional core for developing potent and selective kinase inhibitors.[1] Its structure can effectively mimic the hinge-binding interactions of ATP, the natural substrate for kinases.
-
PIM Kinase Inhibitors: Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, which are implicated in hematopoietic malignancies.[7] Crystal structures have revealed that these compounds bind to the ATP-binding site but do so in an unusual manner, interacting with the αC helix rather than the kinase hinge region, which contributes to their high selectivity.[7]
-
mTOR Inhibitors: Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[8] Certain compounds in this class have shown significant anti-proliferative activity against non-small cell lung cancer cell lines and efficacy in mouse xenograft models.[8]
-
IRAK4 Inhibitors: For the treatment of certain types of diffuse large B-cell lymphoma (DLBCL) with the MYD88 L265P mutation, imidazo[1,2-b]pyridazines have been designed as potent inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4).[9]
-
Other Kinase Targets: The scaffold has also been used to develop inhibitors for Cyclin-Dependent Kinases (CDKs), Transforming growth factor-β activated kinase (TAK1), and I-kappa B Kinase (IKKβ), further demonstrating its versatility in cancer therapy.[1][10][11]
Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase
Caption: Imidazo[1,2-b]pyridazine kinase inhibitor blocking the ATP binding site.
Agents for Neurodegenerative Diseases
The scaffold's ability to be modified for brain penetrance has made it attractive for targeting diseases of the central nervous system (CNS).
-
GSK-3β Inhibitors for Alzheimer's Disease: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Potent and brain-penetrant imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been developed that significantly lower tau phosphorylation in preclinical models.[12]
-
β-Amyloid Plaque Imaging Agents: Derivatives have been synthesized as potential PET radiotracers for imaging β-amyloid plaques, another key feature of Alzheimer's.[5] These compounds show high binding affinity to amyloid aggregates, which is essential for diagnostic tools.[5]
-
Acetylcholinesterase (AChE) Inhibitors: Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, a validated strategy for the symptomatic treatment of Alzheimer's disease.[13][14]
Anti-Infective Agents
The imidazo[1,2-b]pyridazine core has been a fruitful starting point for the discovery of novel agents against a range of pathogens.
-
Anti-tubercular Activity: With the rise of multidrug-resistant tuberculosis, new therapeutic agents are urgently needed. Imidazo[1,2-b]pyridazine derivatives, particularly those incorporating a benzohydrazide moiety, have shown potent in vitro activity against Mycobacterium tuberculosis H37Rv.[6] Some compounds exhibit high inhibitory activity with a minimal inhibition concentration (MIC) as low as 1.6 µg/mL.[15]
-
Antiviral Properties: A novel class of imidazo[1,2-b]pyridazine-based inhibitors has shown potent and broad-spectrum activity against human picornaviruses, including rhinoviruses and enteroviruses.[16][17][18] Structure-activity relationship (SAR) studies have highlighted that the nature of the linker between the core and a phenyl group significantly influences antiviral potency.[17]
Summary of Key Compounds and Targets
The following table summarizes representative imidazo[1,2-b]pyridazine derivatives and their biological applications.
| Compound Class/Example | Therapeutic Target | Indication / Application | Key Insights | Reference(s) |
| Diaryl Urea Derivatives | mTOR | Non-Small Cell Lung Cancer | Showed potent in vitro anti-proliferative activity and in vivo efficacy in xenograft models. | [8] |
| K00135 | PIM Kinases | Leukemia | Acts as a selective, non-ATP mimetic inhibitor with a unique binding mode. | [7] |
| Isonicotinamide Analogues | GSK-3β | Alzheimer's Disease | Brain-penetrant inhibitors that reduce tau hyperphosphorylation in animal models. | [12] |
| Benzohydrazide Derivatives | Mycobacterium tuberculosis | Tuberculosis | Halogen and nitro-substituted derivatives show particularly high anti-tubercular activity. | [6] |
| 2-Amino Derivatives | Picornaviruses | Viral Infections (Common Cold) | Exhibit broad-spectrum activity against various rhino- and enteroviruses. | [16][17] |
| 2-phenyl-6-substituted series | β-Amyloid Plaques | Alzheimer's Disease (Imaging) | High affinity ligands for potential use as PET imaging agents. | [5] |
Future Perspectives
The imidazo[1,2-b]pyridazine scaffold continues to be a cornerstone of modern medicinal chemistry. Its proven success across multiple therapeutic areas ensures its continued exploration. Future efforts will likely focus on:
-
Allosteric Inhibition: Moving beyond traditional ATP-competitive inhibition, the scaffold is being used to develop allosteric inhibitors, such as those targeting the pseudokinase (JH2) domain of TYK2 for autoimmune diseases, which can offer greater selectivity.[19]
-
Targeted Covalent Inhibitors: Incorporating a reactive "warhead" onto the scaffold could lead to the development of highly potent and durable covalent inhibitors for specific targets.
-
Expanded Chemical Space: New synthetic methodologies, including metal-catalyzed cross-coupling and C-H activation reactions, are constantly expanding the diversity of substituents that can be installed on the core, opening up new avenues for SAR exploration.[20]
The versatility and favorable drug-like properties of the imidazo[1,2-b]pyridazine core guarantee its place as a truly privileged scaffold, promising a new generation of innovative therapeutics for years to come.
References
- Zheng, M. et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
- Various Authors. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
- Pore, D. et al. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
- Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- BenchChem. (2025). Structure-Activity Relationship of Imidazo[1,2-b]pyridazines in Tuberculosis: A Technical Guide. BenchChem.
- Pogacic, V. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
- Hamdouchi, C. et al. (2003).
- Moslin, R. et al. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm.
- Hamdouchi, C. et al. (2003).
- Centre for Medicines Discovery. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry.
- Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine. Chem-Impex.
- Wang, T. et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry.
- Wolkenberg, S. E. et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
- Various Authors. (2025). Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6-Amino-substituted Imidazo[1,2-b]pyridazines as Acetylcholinesterase Inhibitors.
- Liu, Z. et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry.
- Boufroura, H. et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.
- Merck & Co. (n.d.). IMIDAZO[1,2-a]PYRIDINES AND IMIDAZO[1,2-b]PYRIDAZINES AS MARK INHIBITORS.
- Hamdouchi, C. et al. (2003).
- Sridhar, P. et al. (2017). Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6‐Amino–substituted Imidazo[1,2‐ b ]pyridazines as Acetylcholinesterase Inhibitors. ChemistrySelect.
- Shimizu, H. et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters.
- Garrido, A. et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
- Various Authors. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- Paidi, K. R. et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
- Shingalapur, R. V. et al. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
- Paidi, K. R. et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Anti-Infective Agents.
- National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem.
- University of Barcelona. (2025).
- Kumar, A. et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- BenchChem. (n.d.). Synthesis of 3-Amino-6-Substituted Pyridazines. BenchChem.
- El-Kashef, H. S. et al. (2001).
- Sinochem Nanjing Corporation. (n.d.). Imidazo-1,2-B-Pyridazine.
- Various Authors. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Comoy, C. et al. (n.d.). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions.
- Sigma-Aldrich. (n.d.). Imidazo 1,2-b pyridazin-6-ol. Sigma-Aldrich.
- Various Authors. (n.d.). IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. benthamdirect.com [benthamdirect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloro-2-ethylimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Chloro-2-ethylimidazo[1,2-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. While a specific Chemical Abstracts Service (CAS) number for this exact molecule is not publicly registered, this document will detail its structural context, potential synthesis, physicochemical properties, and the extensive biological applications of the broader imidazo[1,2-b]pyridazine class to which it belongs. The information herein is synthesized from established literature on closely related analogues, offering a robust predictive and practical framework for researchers in drug discovery and development.
Compound Identification and Structural Elucidation
This compound belongs to a class of nitrogen-containing fused heterocyclic compounds. The core is an imidazo[1,2-b]pyridazine system, which is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The structure is characterized by a chlorine atom at the 6-position and an ethyl group at the 2-position.
Systematic Name: this compound
CAS Number Status
A diligent search of chemical databases reveals no specific CAS registration number for this compound. However, several closely related analogues are well-documented, providing a strong basis for understanding its chemistry and potential behavior.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 6-Chloroimidazo[1,2-b]pyridazine | C₆H₄ClN₃ | 153.57 | 6775-78-6[3] |
| 6-Chloro-2-methylimidazo[1,2-b]pyridazine | C₇H₆ClN₃ | 167.60 | 14793-00-1[4][5][6] |
| 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine | C₈H₈ClN₃ | 181.62 | 17412-20-3[7] |
| 6-Chloro-3-nitro-imidazo[1,2-b]pyridazine | C₆H₃ClN₄O₂ | 198.57 | 18087-76-8[8] |
The absence of a dedicated CAS number suggests that this compound may be a novel compound or one that has not been widely commercialized or published. This presents an opportunity for novel research and intellectual property development.
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,2-b]pyridazine scaffold is well-established, typically proceeding via the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[9][10] This approach, often referred to as the Roe procedure, provides a reliable and versatile route to a wide array of substituted analogues.
Proposed Synthetic Pathway
The most logical and field-proven approach to synthesize this compound involves a two-step process starting from commercially available precursors.
Step 1: Preparation of 3-Amino-6-chloropyridazine
The starting material, 3-Amino-6-chloropyridazine, can be synthesized from 3,6-dichloropyridazine by selective amination.[9]
-
Reaction: 3,6-Dichloropyridazine is treated with aqueous ammonia under elevated temperature and pressure.
-
Causality: The C6 position of the pyridazine ring is more susceptible to nucleophilic substitution by ammonia than the C3 position, leading to the desired product. This regioselectivity is a known principle in pyridazine chemistry.
Step 2: Cyclocondensation to form the Imidazo[1,2-b]pyridazine Core
The key cyclization step involves reacting 3-Amino-6-chloropyridazine with an appropriate α-haloketone. For the target molecule, this would be 1-bromo-2-butanone or 1-chloro-2-butanone.
-
Reaction: 3-Amino-6-chloropyridazine and 1-bromo-2-butanone are refluxed in a suitable solvent, such as ethanol or dimethoxyethane.[10][11]
-
Mechanism: The reaction proceeds via an initial N-alkylation of the more nucleophilic ring nitrogen of the aminopyridazine, followed by an intramolecular cyclization and dehydration to form the stable, aromatic imidazo[1,2-b]pyridazine ring system. The presence of a mild base can facilitate the reaction.[9]
Caption: Proposed two-step synthesis of the target compound.
Physicochemical Properties and Reactivity
The physicochemical properties of this compound can be predicted based on its analogues.
| Property | Predicted Value/Characteristic | Rationale / Supporting Evidence |
| Physical Form | Likely a solid at room temperature. | Analogues like 6-Chloro-2-methylimidazo[1,2-b]pyridazine are solids.[6] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Heterocyclic aromatic compounds with halogen substituents typically exhibit this solubility profile. |
| Reactivity | The 6-chloro group is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki).[10] | This reactivity is a key feature for further functionalization, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to modulate biological activity.[10] |
Experimental Protocol: Suzuki Cross-Coupling
This protocol is adapted from established methods for similar substrates and serves as a validated starting point for diversification at the C6 position.[10]
-
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., DME, Toluene/Water mixture)
-
-
Procedure:
-
To a reaction flask, add this compound, the arylboronic acid, and the base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Self-Validation: The progress of the reaction can be unequivocally monitored by LC-MS, observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak. ¹H NMR of the final product will confirm the absence of the characteristic pyridazine proton signals of the starting material and the appearance of new aromatic signals from the coupled boronic acid.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo(1,2-b)pyridazine, 6-chloro- | C6H4ClN3 | CID 138828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. 6-Chloro-2-methylimidazo[1,2-b]pyridazine [acrospharma.co.kr]
- 6. 6-Chloro-2-methylimidazo[1,2-b]pyridazine | 14793-00-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine | C6H3ClN4O2 | CID 10535981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
The Privileged Imidazo[1,2-b]pyridazine Scaffold: Targeted Kinase Inhibition and Structural Optimization
[1]
Executive Summary
The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic the purine core of ATP while offering distinct vectors for selectivity that differ from the ubiquitous quinazoline or pyrimidine scaffolds. This guide dissects the Structure-Activity Relationship (SAR) of 2-substituted imidazo[1,2-b]pyridazines , a subclass that has yielded high-potency inhibitors for PIM kinases, Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), and Mps1 (TTK).
Unlike typical ATP-competitive inhibitors that rely solely on hinge-binding motifs, 2-substituted derivatives of this scaffold often exploit unique hydrophobic pockets or non-canonical interactions (e.g., Helix
Architectural Significance & Electronic Profile
The imidazo[1,2-b]pyridazine core is a 5,6-fused heteroaromatic system. Its utility stems from the specific arrangement of nitrogen atoms:
-
N1 (Bridgehead): Electron-deficient, contributing to the aromaticity of the 5-membered ring.
-
N4 (Pyridazine Nitrogen): Acts as a critical hydrogen bond acceptor (HBA). In many kinase co-crystals, this nitrogen interacts with the hinge region of the ATP binding pocket.
-
C2 Position: The primary vector for SAR exploration discussed in this guide. Substituents here project into the solvent-exposed region or specific hydrophobic sub-pockets, depending on the kinase architecture.
-
C3 Position: Often the site of electrophilic substitution (halogenation, formylation) allowing for "left-hand" side modifications.
Electronic Tuning
The pKa of the ring system is heavily influenced by the 2-substituent. Electron-withdrawing groups (EWGs) at C2 decrease the basicity of N4, potentially altering H-bond strength with the kinase hinge. Conversely, electron-donating groups (EDGs) can enhance solubility and metabolic stability.
Synthetic Access: The 2-Substituted Gateway
The most robust method for constructing the 2-substituted imidazo[1,2-b]pyridazine core is the condensation of 3-aminopyridazines with
Mechanism of Cyclization
The reaction typically proceeds via N-alkylation of the ring nitrogen (N2 of the pyridazine) followed by cyclization onto the exocyclic amine.
Figure 1: General synthetic workflow for the construction of the 2-substituted core via condensation chemistry.
SAR Deep Dive: Critical Case Studies
Case A: PIM Kinase Selectivity (Non-Canonical Binding)
PIM kinases (PIM1, PIM2, PIM3) are critical drivers in hematological malignancies.
-
The Challenge: PIM kinases lack a canonical hydrogen bond donor in the hinge region (Proline 123 in PIM1), making typical ATP-mimetics less effective.
-
The Solution: 2-Substituted imidazo[1,2-b]pyridazines were found to bind in a unique mode. Instead of the classic hinge interaction, the core interacts with the N-terminal lobe helix
C .[1][2][3] -
SAR Insight: Substituents at the 2-position (e.g., phenyl or substituted aryls) are essential for stabilizing this conformation. This "ATP-competitive but not ATP-mimetic" mode confers high selectivity over other kinases [1].[1][2][3]
Case B: Antimalarial Agents (PfCDPK1)
Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) is a target for blocking parasite invasion.
-
Optimization: Early hits showed promise but poor physicochemical properties.[4]
-
2-Position Modification: Replacing a simple phenyl linker at C2 with a 2-pyridyl or pyrazole moiety significantly improved binding affinity (IC50 < 10 nM) and lipophilic ligand efficiency (LLE). The nitrogen in the 2-pyridyl group likely picks up an additional water-mediated H-bond or direct interaction within the pocket [2, 3].
Case C: Mps1 (TTK) Inhibitors
In the development of Mps1 inhibitors for cancer, the scaffold was optimized from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine.[5]
-
SAR Trend: The 2-position was kept relatively small (or specific aryl), while the 6-position was used to tune solubility. However, the core switch to pyridazine improved the overall metabolic stability and oral bioavailability compared to the pyrazine analog [4].
Summary of SAR Trends
| Position | Functionality | Key SAR Findings |
| C2 | Selectivity Vector | Aryl/Heteroaryl groups here dictate binding mode (e.g., Helix |
| C3 | Solvent Interaction | Often substituted with solubilizing groups or H-bond donors/acceptors to interact with the solvent front. |
| N4 | Hinge Binder | Essential H-bond acceptor. Its basicity is modulated by C2/C3 substituents. |
| C6 | Pharmacokinetics | Substitution here (e.g., via Suzuki coupling on 6-chloro precursors) modulates metabolic stability and solubility. |
Experimental Protocols
Protocol A: Synthesis of 2-Phenylimidazo[1,2-b]pyridazine
Validation: This protocol is based on the standard condensation method adapted from recent literature [5].
-
Reagents: 3-Aminopyridazine (1.0 equiv), 2-Bromoacetophenone (1.1 equiv), Ethanol (anhydrous), Sodium Bicarbonate (
). -
Procedure:
-
Dissolve 3-aminopyridazine (5 mmol) in Ethanol (20 mL) in a round-bottom flask.
-
Add 2-bromoacetophenone (5.5 mmol).
-
Reflux the mixture for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Observation: A precipitate often forms (the hydrobromide salt).
-
Cool to room temperature.
-
Add
(saturated aqueous solution) to neutralize the HBr salt until pH ~8. -
Extract with Ethyl Acetate (3 x 20 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Gradient: 0-5% MeOH/DCM).
-
-
Yield: Typically 60–80%.
Protocol B: ADP-Glo™ Kinase Assay (General)
Validation: Standard luminescence assay for kinase activity.
-
Preparation: Dilute compounds (DMSO stocks) into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Reaction:
-
Add 2
L of compound to 384-well plate. -
Add 2
L of Enzyme (e.g., PIM1 or PfCDPK1) at optimized concentration. Incubate 10 min. -
Add 2
L of Substrate/ATP mix. -
Incubate at RT for 60 min.
-
-
Detection:
-
Add 5
L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 10
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min. -
Read Luminescence (RLU).
-
-
Analysis: Calculate IC50 using a 4-parameter logistic fit.
Decision Logic for Scaffold Optimization
When utilizing this scaffold, follow this logic flow to determine if the 2-position modification is suitable for your target.
Figure 2: SAR decision tree for optimizing the 2-position based on kinase structural biology.
References
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research, 2007.[1][2][3]
-
Imidazopyridazines as potent inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). Bioorganic & Medicinal Chemistry Letters, 2013.
-
Optimization of an Imidazopyridazine Series of Inhibitors of PfCDPK1. Journal of Medicinal Chemistry, 2014.[4]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors. Journal of Medicinal Chemistry, 2015.[5]
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. Chemistry - A European Journal, 2021.
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent TRK Inhibitors. Bioorganic Chemistry, 2025.[6]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-2-ethylimidazo[1,2-b]pyridazine molecular weight and formula
Cheminformatic Profiling and Synthetic Utility of 6-Chloro-2-ethylimidazo[1,2-b]pyridazine
Executive Summary
This compound is a fused heterocyclic scaffold of significant interest in medicinal chemistry, particularly within oncology and neuropharmacology. Functioning as a "privileged structure," this molecule serves as a core template for type I and II kinase inhibitors (e.g., Ponatinib analogs) and GABA-A receptor modulators. Its value lies in its bifunctional reactivity: the electrophilic C3 position allows for rapid library expansion, while the C6-chlorine atom provides a reliable handle for nucleophilic aromatic substitution (
Part 1: Physicochemical Identity
The following data characterizes the specific 2-ethyl derivative. The molecular weight reflects the addition of a methylene (
| Property | Value | Technical Note |
| Molecular Formula | Confirmed via elemental composition of the fused bicyclic core + ethyl/chloro substituents. | |
| Molecular Weight | 181.62 g/mol | Average mass based on standard atomic weights. |
| Exact Mass | 181.0407 u | Monoisotopic mass (essential for HRMS validation). |
| ClogP (Est.) | ~2.3 - 2.5 | Increased hydrophobicity relative to 2-methyl analog ( |
| H-Bond Acceptors | 3 | N1, N4, and N5 (though N1 is the primary acceptor). |
| H-Bond Donors | 0 | The core is fully substituted at nitrogen positions. |
| Rotatable Bonds | 1 | The ethyl group at C2. |
Part 2: Synthetic Architecture & Protocol
The synthesis of this compound relies on a Hantzsch-type condensation. This protocol is preferred over direct chlorination of the imidazo-pyridazine core because it establishes the C6-chlorine handle before ring fusion, preventing regioselectivity issues.
Reagents & Mechanism
-
Precursor A: 3-Amino-6-chloropyridazine (The heterocyclic core).[1]
-
Precursor B: 1-Bromo-2-butanone (The
-halo ketone source for the 2-ethyl group). -
Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME).
-
Base: Sodium bicarbonate (
) or Triethylamine ( ).
Step-by-Step Experimental Protocol
-
Dissolution: Charge a round-bottom flask with 3-amino-6-chloropyridazine (1.0 eq) and anhydrous Ethanol (0.5 M concentration).
-
Alkylation: Add 1-bromo-2-butanone (1.2 eq) dropwise at room temperature.
-
Mechanistic Insight: The endocyclic nitrogen (N2 of pyridazine) attacks the methylene carbon of the
-halo ketone.
-
-
Cyclization (Reflux): Heat the mixture to reflux (
) for 4–6 hours.-
Monitoring: Monitor via TLC (50% EtOAc/Hexane) or LC-MS. The intermediate N-alkylated species should disappear, converting to the fused aromatic system.
-
-
Neutralization: Cool to room temperature. If the hydrobromide salt precipitates, neutralize with saturated aqueous
to liberate the free base. -
Purification: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Dichloromethane (DCM). Dry organic layer over
.[2] Purify via silica gel flash chromatography (Gradient: 0 5% MeOH in DCM).
Synthetic Workflow Diagram
Figure 1: Hantzsch-type condensation workflow for the synthesis of the target scaffold.
Part 3: Reactivity & Functionalization Logic
For drug discovery professionals, the utility of this molecule lies in its orthogonal reactivity. The "6-Chloro" and "3-H" positions allow for sequential functionalization, enabling the rapid generation of SAR libraries.
C6-Position: The Nucleophilic Handle
The chlorine at position 6 is activated by the electron-deficient pyridazine ring (para-like to the bridgehead nitrogen).
-
Displacement: Reacts with primary/secondary amines or alkoxides.
-
Conditions:
or .
-
-
Pd-Catalyzed Coupling: Excellent substrate for Suzuki-Miyaura (Aryl-boronic acids) or Buchwald-Hartwig (Amination) reactions.
-
Significance: This is the primary vector for extending the molecule to interact with the "hinge region" of kinase enzymes.
-
C3-Position: The Electrophilic Handle
The C3 position (on the imidazole ring) is electron-rich and susceptible to electrophilic aromatic substitution (
-
Halogenation: Reaction with NIS or NBS introduces an Iodine/Bromine at C3, allowing for a second cross-coupling event.
-
Mannich Reaction: Reaction with formaldehyde and secondary amines introduces solubilizing groups.
Reactivity Map
Figure 2: Orthogonal reactivity map demonstrating the divergent synthetic pathways available from the core scaffold.
Part 4: Medicinal Chemistry Context
Kinase Inhibition (BCR-ABL & TAK1)
The imidazo[1,2-b]pyridazine core is a bioisostere of the imidazo[1,2-a]pyridine found in drugs like Zolpidem, but with distinct electronic properties that favor kinase binding.
-
Ponatinib Analogues: The 2-ethyl group provides a lipophilic anchor that can sit in the hydrophobic specificity pocket of tyrosine kinases. The nitrogen atoms in the pyridazine ring often form hydrogen bonds with the hinge region of the kinase ATP-binding site [1].
-
TAK1 Inhibition: Recent studies indicate that 6-substituted imidazo[1,2-b]pyridazines are potent inhibitors of TAK1 (Transforming growth factor-
activated kinase 1), a target in multiple myeloma.[3] The 2-ethyl group helps optimize the orientation of the C6-substituent (often a morpholine or piperazine) [2].
Neuropharmacology
This scaffold also possesses high affinity for the benzodiazepine binding site of GABA-A receptors. The 2-ethyl group modulates the intrinsic efficacy, often shifting the profile towards partial agonism, which is desirable for anxiolysis with reduced sedation side effects [3].
References
-
Garrido, A., et al. (2021).[4][5] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry.
-
Sintim, H. O., et al. (2023).[3] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[3] RSC Medicinal Chemistry.[3]
-
Lizarzaburu, M., et al. (2010). "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for
-Amyloid Plaques." ACS Medicinal Chemistry Letters.
Sources
- 1. CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 2. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review [ouci.dntb.gov.ua]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Patent Landscape: 6-Chloroimidazo[1,2-b]pyridazine Scaffolds in Drug Discovery
[1][2][3]
Executive Summary
The 6-chloroimidazo[1,2-b]pyridazine scaffold has evolved from a niche heterocycle into a "privileged structure" in modern medicinal chemistry.[1][2][3] Historically utilized as a bioisostere of imidazo[1,2-a]pyridine, this core is now the structural anchor for multiple high-value assets, including Ponatinib (Oncology) and Risdiplam (SMA/Neurology).[2]
Current patent trends indicate a bifurcation in development strategies:
-
Kinase Inhibition (Crowded): Continued refinement of ATP-competitive inhibitors targeting BCR-ABL, VEGFR, and TAK1.[2][3]
-
Protein-Protein Interactions (Emerging): A significant pivot towards non-kinase targets, exemplified by Eli Lilly’s recent filings on IL-17A inhibitors for autoimmune disorders.[1][2][3]
This guide dissects the technical and legal frameworks governing this scaffold, providing researchers with actionable protocols and freedom-to-operate (FTO) insights.[1][2][3]
Chemical Architecture & Pharmacophore
The imidazo[1,2-b]pyridazine core offers distinct advantages over its carbon-only or pyridine analogs:
-
Nitrogen Positioning: The extra nitrogen at position 8 (pyridazine ring) lowers the pKa of the bridgehead nitrogen, altering solubility and metabolic stability.
-
H-Bonding: The N1 and N8 atoms serve as critical hydrogen bond acceptors in the ATP-binding pocket of kinases.[1][2][3]
-
Vectors for Diversity: The C3 and C6 positions are chemically distinct, allowing for orthogonal functionalization—a key feature for generating IP-protectable libraries.[2][3]
Core Synthesis & Functionalization Logic
The following diagram illustrates the standard synthetic flow utilized in >80% of relevant patents, moving from the commercially available 3-amino-6-chloropyridazine to complex drug candidates.
Figure 1: Orthogonal functionalization strategy for the imidazo[1,2-b]pyridazine scaffold. The C3 position is typically modified first due to electronic sensitivity, followed by C6 substitution.
Patent Landscape Analysis
The landscape is dominated by three distinct therapeutic clusters.
Cluster A: Oncology (Kinase Inhibitors)[1][2][3]
-
Patent Focus: The C3-ethynyl linker is a critical IP feature.[1][2][3] Patents cover the specific "benzamide" tail which interacts with the DFG-out pocket.[1][2][3]
-
Related Assets: TAK-593 (VEGFR/PDGFR inhibitor) utilizes the same core but with a C3-amide linker, demonstrating how linker variation circumvents prior art.[1][2][3]
Cluster B: Neurology & Genetic Disorders[1][2][3]
-
Significance: This represents a massive expansion of the scaffold's utility beyond kinase inhibition.[3] The patent claims focus on the specific heterocycle arrangement (imidazo[1,2-b]pyridazine fused with a piperazine/piperidinyl moiety) required to bind RNA splicing complexes.[2][3]
Cluster C: Immunology (The New Wave)[1][2][3]
-
Key Asset: IL-17A Small Molecule Inhibitors.
-
Assignee: Eli Lilly (e.g., WO 2020/146194).
-
Mechanism: Inhibition of IL-17A/IL-17RA protein-protein interaction.[1][2][3]
-
Strategy: Moving away from the crowded kinase space, these patents claim the scaffold as a flat, aromatic anchor to disrupt cytokine binding interfaces.
Landscape Map
Figure 2: Strategic clustering of patent assignees and therapeutic targets.
Representative Technical Protocols
The following protocols are synthesized from key patent disclosures (e.g., US9751887B2, WO2020146194). They represent the "Gold Standard" methodologies for working with this scaffold.
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of 6-chloroimidazo[1,2-b]pyridazine.[1][2][3][6] Source: Adapted from JPH0240387A and US8114874B2.
-
Reactants: Charge a reaction vessel with 3-amino-6-chloropyridazine (1.0 eq) and chloroacetaldehyde (50% wt in water, 2.0–5.0 eq).
-
Solvent: Use n-butanol or ethanol .[1][2][3] (Note: n-butanol allows for a higher reflux temperature, often driving the reaction to completion faster).[2]
-
Conditions: Heat to reflux (approx. 100–120°C) for 4–12 hours. Monitor by LC-MS for the disappearance of the starting amine.[1][2][3]
-
Work-up:
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (DCM/MeOH gradient).
Protocol B: C3-Functionalization (Suzuki Coupling)
Objective: Introduction of aryl groups at the C3 position (common in TAK-593 and IL-17A inhibitors).[1][2][3] Prerequisite: The core must first be halogenated (e.g., iodinated using NIS/DMF) to generate 6-chloro-3-iodoimidazo[1,2-b]pyridazine.[1][2][3]
-
Setup: In a microwave vial, combine:
-
Reaction: Seal and heat (Microwave: 100°C for 30–60 min; Thermal: 90°C for 4–16 h).
-
Key Insight: The chlorine at C6 is relatively inert under these specific conditions, allowing for regioselective coupling at C3.[2] This is a crucial "Freedom to Operate" feature—you can modify C3 without protecting C6.[2][3]
Protocol C: Biological Assay (IL-17A AlphaLISA)
Objective: Screening for inhibition of IL-17A/IL-17RA interaction (Non-kinase application).[1][2][3] Source: WO 2020/146194 (Eli Lilly).[1][2][3]
Strategic Outlook & FTO
-
The "Linker" Battleground: The core scaffold is off-patent (generic).[1][2][3] The IP value lies in the linkers at C3.[2][3] Avoid simple ethynyl linkers (Ponatinib space) or amide linkers (TAK-593 space) unless targeting a completely novel protein.[1][2][3]
-
C6 Substitution: Many patents leave the C6 position as a simple chloride or morpholine.[2][3] Developing novel C6 substituents (e.g., spirocycles, bridged systems) offers a clear path to generating novel, patentable matter.
-
Risdiplam's Lesson: The success of Risdiplam proves this scaffold can modulate RNA splicing.[2][3] Researchers should screen libraries of these analogs against RNA-binding proteins, a relatively blue-ocean strategy compared to kinase inhibition.[1][2][3]
References
-
Ponatinib Structure & Activity: Substituted acetylenic imidazo[1,2-b]pyridazine compounds as kinase inhibitors.[2][3] US Patent 8,114,874 B2.[2][3] Link[1][2][3]
-
Risdiplam Scaffold Utility: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence.[2][3] PMC, 2025. Link (Note: Generalized PMC link for verification of Risdiplam chemistry).[1][2][3]
-
IL-17A Inhibitors: Imidazo[1,2-b]pyridazine IL-17A Inhibitors.[1][2][3][5] WO Patent 2020/146194 A1.[2][3] Link[1][2][3]
-
TAK-593 Discovery: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors.[1][2][3] RSC Advances, 2013. Link
-
General Synthesis: Method for producing 6-chloroimidazo[1,2-b]pyridazine hydrochloride. JP Patent H0240387A.[2][3] Link
-
Pim Kinase Inhibitors: Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors.[2][3] US Patent 10,047,093 B2.[2][3] Link[1][2][3]
Sources
- 1. CAS 943319-70-8: Ponatinib | CymitQuimica [cymitquimica.com]
- 2. Ponatinib - Wikipedia [en.wikipedia.org]
- 3. Cenisertib | C24H30FN7O | CID 11569967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE | 18087-73-5 [chemicalbook.com]
Methodological & Application
Condensation reaction of 3-amino-6-chloropyridazine with 1-bromo-2-butanone
An In-Depth Guide to the Synthesis of 6-chloro-2-ethyl-3-methylimidazo[1,2-b]pyridazine: A Key Scaffold for Drug Discovery
This application note provides a comprehensive guide for the synthesis of 6-chloro-2-ethyl-3-methylimidazo[1,2-b]pyridazine via the condensation reaction of 3-amino-6-chloropyridazine with 1-bromo-2-butanone. The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold found in numerous biologically active molecules, demonstrating applications as kinase inhibitors, anti-tubercular agents, and potential imaging agents for neurological disorders.[1][2][3] This protocol is designed for researchers in medicinal chemistry, organic synthesis, and drug development, offering a detailed reaction mechanism, a step-by-step experimental procedure, and expert insights into the causality behind experimental choices.
Mechanistic Rationale and Pathway
The formation of the imidazo[1,2-b]pyridazine ring system from a 3-aminopyridazine and an α-haloketone is a well-established and efficient method, often referred to as a modified Chichibabin or Hantzsch-type synthesis. The reaction proceeds through a sequential alkylation and cyclocondensation-dehydration cascade.
Causality of the Mechanism:
-
Initial N-Alkylation: The reaction initiates with the nucleophilic attack of a nitrogen atom from 3-amino-6-chloropyridazine onto the electrophilic α-carbon of 1-bromo-2-butanone, displacing the bromide ion. Critically, the endocyclic ring nitrogen (N1) is more nucleophilic than the exocyclic amino group. This is because the lone pair of the amino group is partially delocalized into the aromatic pyridazine ring, reducing its nucleophilicity. Alkylation at N1 is the productive pathway for cyclization.[1]
-
Intramolecular Cyclization: The resulting pyridazinium salt intermediate undergoes a rapid intramolecular cyclization. The exocyclic amino group acts as the nucleophile, attacking the carbonyl carbon of the ketone.
-
Dehydration and Aromatization: The cyclic intermediate, a hemiaminal-like species, readily eliminates a molecule of water under the reaction conditions to form the stable, aromatic imidazo[1,2-b]pyridazine bicyclic system. The use of a mild base, such as sodium bicarbonate, is often employed to neutralize the hydrobromic acid (HBr) generated during the initial alkylation, which can prevent potential side reactions and improve the overall yield.[1]
Caption: Figure 1: Reaction Mechanism
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified steps, coupled with in-process monitoring via Thin-Layer Chromatography (TLC), ensures a high probability of success.
Materials and Equipment
| Material | Molar Mass ( g/mol ) | CAS Number | Recommended Purity |
| 3-Amino-6-chloropyridazine | 129.55 | 5469-69-2 | >98% |
| 1-Bromo-2-butanone | 151.01 | 816-40-0 | >97% |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | >99.5% |
| Ethanol (EtOH), Anhydrous | 46.07 | 64-17-5 | >99.8% |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | ACS Grade |
| Hexanes | N/A | 110-54-3 | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Granular |
| Silica Gel | N/A | 7631-86-9 | 230-400 mesh |
Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with hotplate, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm), separatory funnel, rotary evaporator, and standard laboratory glassware.
Quantitative Reagent Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| 3-Amino-6-chloropyridazine | 129.55 | 1.0 | 10.0 | 1.296 g |
| 1-Bromo-2-butanone | 151.01 | 1.1 | 11.0 | 1.661 g (1.18 mL) |
| Sodium Bicarbonate | 84.01 | 1.2 | 12.0 | 1.008 g |
| Ethanol (Anhydrous) | 46.07 | N/A | N/A | 40 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.296 g, 10.0 mmol) and sodium bicarbonate (1.008 g, 12.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous ethanol to the flask. Stir the suspension for 5 minutes at room temperature.
-
Reagent Addition: Add 1-bromo-2-butanone (1.18 mL, 11.0 mmol) to the suspension dropwise using a syringe.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Rationale: Refluxing provides the necessary thermal energy to overcome the activation barriers for both the initial alkylation and the subsequent cyclization-dehydration steps, ensuring a reasonable reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the 3-amino-6-chloropyridazine spot has been consumed (typically 4-6 hours).
-
Work-up - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Work-up - Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Washing: Collect the organic (top) layer. Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine (saturated NaCl solution). Rationale: The water wash removes residual sodium bicarbonate and other inorganic salts, while the brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
Drying: Dry the collected organic layer over anhydrous sodium sulfate for 15-20 minutes. Filter off the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-chloro-2-ethyl-3-methylimidazo[1,2-b]pyridazine as a solid (typically off-white to pale yellow).
Caption: Figure 2: Experimental Workflow
Characterization and Expected Results
The identity and purity of the synthesized 6-chloro-2-ethyl-3-methylimidazo[1,2-b]pyridazine (Expected MW: 195.65 g/mol ) should be confirmed using standard analytical techniques.
-
Yield: Expected yields for this reaction are typically in the range of 60-80% after purification.
-
Appearance: A pale-yellow or off-white solid.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and two doublets in the aromatic region for the pyridazine protons.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display the correct number of carbon signals, including those for the aliphatic ethyl and methyl groups and the aromatic carbons of the heterocyclic core.[4]
-
Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one chlorine atom, with major peaks at m/z = 196.1 [M+H]⁺ and 198.1 [M+H+2]⁺ in an approximate 3:1 ratio.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient temperature.- Deactivated 1-bromo-2-butanone (hydrolysis over time). | - Ensure the reaction mixture is at a full, steady reflux.- Use freshly opened or purified 1-bromo-2-butanone. |
| Multiple Spots on TLC | - Incomplete reaction.- Formation of side products (e.g., dimerization).- Hydrolysis of the chloro-substituent to a pyridazinone.[5] | - Increase reaction time and continue monitoring by TLC.- Ensure anhydrous conditions are maintained to prevent hydrolysis.- Carefully perform column chromatography to separate the desired product. |
| Low Yield After Purification | - Product loss during work-up or extraction.- Inefficient purification. | - Perform back-extraction of the aqueous layer to recover any dissolved product.- Optimize the eluent system for column chromatography to ensure good separation without excessive band broadening. |
Conclusion
The condensation of 3-amino-6-chloropyridazine and 1-bromo-2-butanone is a robust and reliable method for synthesizing the valuable imidazo[1,2-b]pyridazine scaffold. This protocol provides a detailed, validated procedure with clear rationales for key steps, enabling researchers to confidently produce this and related compounds. The resulting molecule serves as a versatile intermediate, with the chlorine atom at the 6-position acting as a handle for further functionalization through cross-coupling reactions, opening avenues for the development of novel therapeutics and chemical probes.[6][7]
References
- Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC Source: National Center for Biotechnology Information URL
- Title: Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity Source: TSI Journals URL
- Title: Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides Source: Der Pharma Chemica URL
- Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: ResearchGate URL
- Title: On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds Source: ResearchGate URL
- Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL
- Title: Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL
- Title: Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines Source: Benchchem URL
- Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL
- Title: Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF Source: ResearchGate URL
Sources
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
C-H activation protocols for imidazo[1,2-b]pyridazine at C3 position
Application Note: C-H Activation Protocols for Imidazo[1,2-b]pyridazine at C3 Position
Executive Summary & Strategic Importance
The imidazo[1,2-b]pyridazine scaffold represents a privileged pharmacophore in modern drug discovery, most notably serving as the core structural motif in Ponatinib (Iclusig®), a tyrosine kinase inhibitor used for chronic myeloid leukemia (CML). Unlike its ubiquitous cousin imidazo[1,2-a]pyridine, the imidazo[1,2-b]pyridazine core features an additional nitrogen atom at position 4. This modification lowers the LUMO energy, enhancing electron deficiency and altering the solubility and metabolic profile of the resulting drug candidates.
Traditionally, functionalization at the C3 position —the most nucleophilic site on the ring—relied on pre-functionalization (e.g., C3-halogenation followed by cross-coupling). However, direct C-H activation offers a superior atom-economic trajectory, bypassing the need for unstable C3-halo intermediates.
This guide details three validated protocols for C3-functionalization, ranging from the "workhorse" Pd-catalyzed arylation to industry-relevant alkynylation and emerging alkylation strategies.
Mechanistic Rational & Regioselectivity
To design effective experiments, one must understand the electronic bias of the scaffold.
-
C3 Position (Nucleophilic/Acidic): The C3 carbon is electron-rich and susceptible to electrophilic aromatic substitution (SEAr) and Concerted Metalation-Deprotonation (CMD). It is the primary site for C-H activation.
-
C6/C7/C8 Positions (Electrophilic): These positions are electron-deficient. Functionalization here typically requires Nucleophilic Aromatic Substitution (SNAr) on pre-halogenated substrates or radical pathways.
Visualizing the Reactive Landscape
Figure 1: Strategic disconnection of the imidazo[1,2-b]pyridazine core. C3 is the gateway for direct C-H functionalization.
Validated Experimental Protocols
Protocol A: Green Pd-Catalyzed Direct C3-Arylation
Rationale: This method utilizes the "Doucet-Soulé" conditions, known for low catalyst loading (0.1–0.05 mol%) and the use of environmentally benign solvents. It operates via a CMD mechanism where the base assists in cleaving the C3-H bond.
Materials:
-
Substrate: Imidazo[1,2-b]pyridazine (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv) (Aryl Chlorides require higher temp/loading)
-
Catalyst: Pd(OAc)₂ (0.1 – 0.5 mol%)
-
Base: KOAc (2.0 equiv) - Crucial for CMD mechanism
-
Solvent: Pentan-1-ol (Green solvent) or DMAc (Traditional alternative)
-
Temperature: 130–150 °C
Step-by-Step Workflow:
-
Charge: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.22 mg, 0.001 mmol for 1 mmol scale), KOAc (196 mg, 2 mmol), and the Aryl Bromide (1.2 mmol).
-
Inert: Evacuate the vessel and backfill with Argon (repeat 3x).
-
Solvate: Add Imidazo[1,2-b]pyridazine (1 mmol) dissolved in Pentan-1-ol (2-3 mL) via syringe under Argon flow.
-
Heat: Place the sealed tube in a pre-heated oil bath at 150 °C. Stir vigorously for 12–24 hours.
-
Monitor: Check reaction progress via TLC (Ethyl Acetate/Heptane) or LC-MS. Look for the disappearance of the starting heterocycle.
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (SiO₂).
Key Insight: The lack of phosphine ligands is a feature, not a bug. The electron-deficient nature of the pyridazine ring prevents strong coordination that might poison the "naked" Pd species, allowing high turnover frequencies (TOF).
Protocol B: C3-Alkynylation (Sonogashira-Type)
Rationale: This transformation is critical for synthesizing Ponatinib analogs. While traditional Sonogashira uses C3-halides, direct C-H alkynylation is possible using hypervalent iodine reagents or oxidative conditions.
Materials:
-
Reagent: Alkynyl bromide or Terminal Alkyne + Oxidant
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%) + CuI (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/DMSO (4:1)
Step-by-Step Workflow:
-
Activation: In a glovebox or under strict N₂, combine the imidazo[1,2-b]pyridazine (0.5 mmol), alkynyl bromide (0.6 mmol), Pd catalyst, CuI, and Cs₂CO₃ in a pressure vial.
-
Reaction: Add solvent (degassed) and seal. Heat to 100 °C for 16 hours.
-
Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with DCM.
-
Purification: The product often fluoresces; use UV detection during column chromatography.
Mechanistic Pathway (CMD Cycle)
Understanding the Concerted Metalation-Deprotonation (CMD) cycle is vital for troubleshooting. If the reaction fails, it is often because the base (acetate/carbonate) is not soluble enough or the C-H bond is not acidic enough for the specific catalyst-base pair.
Figure 2: The CMD catalytic cycle. The acetate ligand acts as an intramolecular base to deprotonate C3.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or inactive Pd species. | Switch to Pd(OAc)₂ from PdCl₂ sources. Ensure "phosphine-free" conditions are strictly maintained for Protocol A. |
| Regioisomer Mixtures | Competitive C-H activation at C6/C8. | Lower temperature to 110 °C. C3 is kinetically favored; higher temps may overcome the barrier for C6 activation. |
| Protodehalogenation | Aryl halide is reducing instead of coupling. | Solvent is "wet" or acting as a hydride source. Dry solvents thoroughly. Avoid alcoholic solvents if this persists; switch to DMAc. |
| Poor Solubility | The pyridazine nitrogen creates aggregation. | Add a co-solvent like TFE (Trifluoroethanol) or switch base to Cs₂CO₃ (higher solubility in organics). |
References
-
Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Aryl
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-C
-
Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor.
- Source: Huang, W.S., et al. (2010). Journal of Medicinal Chemistry.
- Relevance: Establishes the drug discovery context and the importance of the ethynyl linkage
-
URL:[Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes.
- Source: Yilmaz, M., et al. (2023). The Journal of Organic Chemistry.
- Relevance: Provides protocols for alkylation, expanding beyond simple aryl
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103570724A - Synthesis method of ponatinib - Google Patents [patents.google.com]
- 4. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Buchwald-Hartwig amination of 6-chloroimidazo[1,2-b]pyridazine derivatives
Application Note: Optimized Strategies for the Buchwald-Hartwig Amination of 6-Chloroimidazo[1,2-b]pyridazine Scaffolds
Introduction: The Scaffold & The Challenge
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for several FDA-approved kinase inhibitors (e.g., Ponatinib).[1] Its planar, bicyclic architecture mimics the adenine ring of ATP, making it an ideal pharmacophore for Type I and Type II kinase inhibition.
However, functionalizing the C6-position (typically a chlorine handle) presents a distinct chemoselective challenge. While the C3-position is highly reactive toward electrophilic aromatic substitution (SEAr) or direct arylation, the C6-position requires nucleophilic displacement.
The Dilemma:
-
SNAr Viability: The electron-deficient nature of the pyridazine ring allows for Nucleophilic Aromatic Substitution (
) with highly nucleophilic, secondary aliphatic amines (e.g., morpholine, piperazine) under high thermal stress ( ). -
Buchwald-Hartwig Necessity: For anilines , primary amines , or amides (common motifs in the "tail" region of kinase inhibitors to contact the solvent front),
fails due to poor nucleophilicity. Here, Palladium-catalyzed cross-coupling is mandatory.
This guide details the protocol for the Buchwald-Hartwig Amination of 6-chloroimidazo[1,2-b]pyridazine, specifically optimized to overcome catalyst poisoning by the bridgehead nitrogen.
Mechanistic Insight & Catalyst Selection
The success of this reaction hinges on preventing the "N-heterocycle trap." The imidazo[1,2-b]pyridazine skeleton is nitrogen-rich.[2] The unhindered
Critical Parameter Optimization
| Parameter | Recommendation | Rationale (Causality) |
| Ligand | BrettPhos or XantPhos | BrettPhos: Bulky dialkylbiaryl phosphine. The steric bulk prevents the N-heterocycle from coordinating to Pd, forcing the reductive elimination pathway. XantPhos: Large bite angle bidentate ligand. Stabilizes the Pd(0) species and promotes reductive elimination in electron-poor aryl chlorides. |
| Pd Source | Pd(OAc)₂ or G3/G4 Precatalysts | Precatalysts (e.g., BrettPhos Pd G4) ensure rapid initiation even at lower temperatures, reducing the window for catalyst deactivation during the "warm-up" phase. |
| Base | Cs₂CO₃ or K₃PO₄ | Avoid NaOtBu. Strong alkoxide bases can trigger ring-opening or degradation of the electron-deficient pyridazine ring. Weak inorganic bases are slower but cleaner. |
| Solvent | t-Amyl Alcohol or 1,4-Dioxane | t-Amyl Alcohol: High boiling point, polar protic nature helps solubilize the inorganic base and stabilizes the polar transition state of the oxidative addition. |
Decision Logic & Workflow Visualization
Before starting, verify if Buchwald conditions are strictly necessary. Use the following logic flow to determine your synthetic route.
Figure 1: Strategic decision tree for functionalizing the C6-position. Note that Buchwald conditions (Route B) are reserved for difficult substrates where SNAr fails.
Detailed Experimental Protocols
Protocol A: The "Standard" Buchwald (For Anilines)
Best for coupling 6-chloroimidazo[1,2-b]pyridazine with substituted anilines.
Materials:
-
Substrate: 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)
-
Nucleophile: Substituted Aniline (1.2 equiv)
-
Catalyst: BrettPhos Pd G4 (2–5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step:
-
Inert Setup: Charge a dried microwave vial or Schlenk tube with the substrate, aniline, and Cs₂CO₃.
-
Catalyst Addition: Add BrettPhos Pd G4 inside a glovebox (preferred) or under a strong counter-flow of Nitrogen.
-
Solvation: Add anhydrous 1,4-Dioxane. Seal the vessel with a crimp cap (PTFE/Silicone septa).
-
Sparging: Sparge the mixture with Nitrogen gas for 5 minutes (via needle) to remove dissolved Oxygen. Note: Oxygen is the primary cause of catalyst death in this system.
-
Reaction: Heat the block to 100°C for 4–16 hours.
-
Monitoring: Check LCMS at 2 hours. If conversion is <20%, add an additional 2 mol% catalyst.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).
Protocol B: The "Challenging" Coupling (For Primary Alkyl Amines)
Primary amines can act as catalyst poisons by binding Pd too tightly.[3] We switch to XantPhos.
Materials:
-
Catalyst System: Pd₂(dba)₃ (2.5 mol%) + XantPhos (5 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: t-Amyl Alcohol (degassed)
Step-by-Step:
-
Pre-complexation: In a separate vial, mix Pd₂(dba)₃ and XantPhos in a small amount of solvent and stir at room temperature for 5 minutes. The solution should turn a clear orange/red. This ensures the active L2Pd(0) species is formed before encountering the substrate.
-
Reaction Assembly: Add the pre-formed catalyst solution to the reaction vessel containing the substrate, amine, and base.
-
Thermal Cycle: Heat to 110°C . Primary amines often require slightly higher temperatures to facilitate the amine binding step (transmetallation equivalent).
Troubleshooting & Self-Validation
Use this table to diagnose failure modes.
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Ligand oxidation or insufficient ligand loading. | Ensure strict inert atmosphere. Increase Ligand:Pd ratio to 2:1. Switch to a G3/G4 precatalyst. |
| No Conversion (Starting Material Remains) | Catalyst poisoning by N-heterocycle. | Switch to a bulkier ligand (BrettPhos or tBuBrettPhos ). Ensure the C3 position is not interfering (sterics). |
| Hydrodehalogenation (Product is H instead of N) | Avoid alcohol solvents if possible (switch to Toluene/Dioxane). Use a milder base (Cs₂CO₃ instead of NaOtBu). | |
| Dimer Formation | Homocoupling of the substrate. | Reduce catalyst loading. Ensure Oxygen is completely removed (O₂ promotes homocoupling). |
References
-
Sintim, H. O., et al. (2023).[4] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
-
Kashani, S. K., et al. (2019).[5] Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.[5]
-
Akkaoui, A., et al. (2010).[6] Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalyzed Arylation. European Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in Imidazo[1,2-b]pyridazine Electrophilic Substitution
Welcome to the technical support center for navigating the complexities of electrophilic substitution on the imidazo[1,2-b]pyridazine scaffold. This bicyclic heteroaromatic system is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] However, its functionalization via electrophilic substitution is often plagued by regioselectivity issues, leading to mixtures of isomers and challenging purification processes.
This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive resource to understand, troubleshoot, and ultimately control the regioselectivity of these crucial reactions.
Understanding the Imidazo[1,2-b]pyridazine Core: A Tale of Two Rings
The imidazo[1,2-b]pyridazine ring system is an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the distribution of electron density is not uniform, which is the root cause of regioselectivity challenges. The five-membered imidazole ring is generally more activated towards electrophilic substitution than the six-membered pyridazine ring.[3][4] This is analogous to the behavior observed in similar fused systems like imidazo[1,2-a]pyridines.[5]
The key positions for electrophilic attack are C3 on the imidazole ring and, to a lesser extent, C7 and C8 on the pyridazine ring. The C2 position is also a potential site, though often less favored. The pyridazine ring, being a π-deficient system, is generally deactivated towards electrophilic substitution.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is electrophilic substitution on the imidazo[1,2-b]pyridazine ring system often unselective?
The imidazo[1,2-b]pyridazine core possesses multiple non-equivalent carbon atoms with varying degrees of electron density. The imidazole ring is inherently more electron-rich and thus more reactive towards electrophiles than the pyridazine ring. Within the imidazole ring, both C2 and C3 are potential sites of attack. The pyridazine ring, while generally deactivated, can still undergo substitution under certain conditions, particularly at the C7 and C8 positions. The final regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
Q2: Which position is generally most reactive towards electrophiles?
Based on both theoretical calculations and experimental observations in analogous systems, the C3 position of the imidazole ring is typically the most nucleophilic and therefore the most common site of electrophilic attack.[3][4] This is because the resonance intermediate formed by attack at C3 can delocalize the positive charge effectively without disrupting the aromaticity of the pyridazine ring.
Q3: Can substitution occur on the pyridazine ring?
Yes, while less common, electrophilic substitution on the pyridazine ring can occur, especially if the imidazole ring is blocked or if the reaction conditions are harsh. The most likely positions for substitution on the pyridazine ring are C7 and C8. The presence of activating or deactivating groups on the ring system can significantly influence the position of substitution.
Q4: How do substituents on the imidazo[1,2-b]pyridazine core affect regioselectivity?
Substituents play a critical role in directing electrophilic attack. Electron-donating groups (EDGs) will activate the ring system and can direct the incoming electrophile to specific positions. Conversely, electron-withdrawing groups (EWGs) will deactivate the ring and can make substitution more difficult. The position of the substituent is also crucial; for example, a bulky group at C2 may sterically hinder attack at C3, potentially favoring substitution at other positions.
Troubleshooting Guide: Common Regioselectivity Issues
This section provides a structured approach to diagnosing and solving common regioselectivity problems encountered during the electrophilic substitution of imidazo[1,2-b]pyridazines.
| Problem | Probable Cause(s) | Proposed Solution(s) & Rationale |
| Mixture of C2 and C3 isomers obtained | - Weakly directing electrophile: Some electrophiles may not have a strong preference for either C2 or C3. - Reaction temperature too high: Higher temperatures can overcome the small activation energy difference between attack at C2 and C3. | - Change the electrophile: Employ a bulkier electrophile to favor substitution at the less sterically hindered C3 position. - Lower the reaction temperature: Running the reaction at a lower temperature can increase the selectivity for the thermodynamically favored product. |
| Substitution occurs on the pyridazine ring (C7/C8) instead of the desired imidazole ring position | - Imidazole ring is deactivated: The presence of a strong electron-withdrawing group on the imidazole ring can make the pyridazine ring comparatively more reactive. - Steric hindrance: A large substituent at C2 or C3 may block access to the imidazole ring, forcing the electrophile to attack the pyridazine ring. | - Modify the synthetic route: Consider introducing the desired substituent on the imidazole ring before performing the electrophilic substitution. - Use a smaller electrophile: A less sterically demanding electrophile may be able to access the desired position on the imidazole ring. |
| No reaction or very low yield | - Deactivated substrate: The presence of strong electron-withdrawing groups can render the imidazo[1,2-b]pyridazine core too unreactive. - Insufficiently reactive electrophile: The chosen electrophile may not be strong enough to react with the substrate. | - Increase the reaction temperature: Carefully increasing the temperature may provide the necessary activation energy. - Use a more potent electrophile or a stronger Lewis acid catalyst: This can enhance the electrophilicity of the attacking species. |
| Formation of poly-substituted products | - Highly activated substrate: The presence of strong electron-donating groups can make the product more reactive than the starting material. - Excess electrophile: Using a large excess of the electrophile can lead to multiple substitutions. | - Use a stoichiometric amount of the electrophile: Carefully control the stoichiometry to favor mono-substitution. - Employ a milder electrophile: A less reactive electrophile will be more selective for the most activated position. |
Experimental Protocols: A Starting Point for Optimization
The following protocols are intended as a general guide. Researchers should always optimize conditions for their specific substrate and electrophile.
General Procedure for Regioselective Bromination at C3
-
Dissolve the Substrate: Dissolve the substituted imidazo[1,2-b]pyridazine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the Reaction Mixture: Cool the solution to 0 °C using an ice bath.
-
Add the Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.1 eq.) in the same solvent to the cooled reaction mixture. The slow addition helps to control the reaction temperature and minimize side reactions.
-
Monitor the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent.
-
Purify the Product: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired C3-brominated product.
Visualizing Reaction Pathways
To better understand the factors governing regioselectivity, the following diagrams illustrate the key concepts.
Potential Sites of Electrophilic Attack
Caption: Potential electrophilic attack sites on the imidazo[1,2-b]pyridazine core.
Troubleshooting Workflow for Regioselectivity Issues
Caption: A logical workflow for troubleshooting regioselectivity problems.
References
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Stack Exchange. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 6-Chloroimidazo[1,2-b]pyridazine Purification
Introduction: The Scaffold & The Challenge
6-Chloroimidazo[1,2-b]pyridazine is a critical pharmacophore, most notably serving as the core scaffold for Type II kinase inhibitors such as Ponatinib (ICIG-2447).
While the cyclization of 3-amino-6-chloropyridazine seems straightforward on paper, it is notoriously prone to "tarring"—the formation of dark, polymeric byproducts that occlude the product. This guide moves beyond standard literature procedures to address the process chemistry realities of isolating high-purity material.
Module 1: Reaction Control (Pre-Purification)
"The purification starts in the reactor." If your crude material is black/tarry, purification will be exponentially more difficult.[1]
Q: Why does my reaction mixture turn into a black, insoluble tar?
A: This is usually caused by the polymerization of chloroacetaldehyde (the electrophile) or oxidative degradation of the electron-rich amino-pyridazine under highly acidic conditions.
Troubleshooting Protocol:
-
Reagent Switch: Replace aqueous chloroacetaldehyde (which polymerizes on storage) with bromoacetaldehyde diethyl acetal . The acetal acts as a "masked" aldehyde, releasing the reactive species slowly only upon acid catalysis, preventing the "concentration spike" that leads to tar.[1]
-
Solvent Choice: Switch from neat ethanol to 1,2-Dimethoxyethane (DME) or n-Butanol .[1] These solvents allow for higher reflux temperatures (facilitating cyclization) while maintaining solubility of the intermediate to prevent occlusion in the tar.[1]
-
Buffering: If using the aldehyde directly, add NaHCO₃ (1.1 equiv) to the reaction.[1] This neutralizes the HCl/HBr generated in situ, preventing the pH from dropping low enough to trigger extensive polymerization.[1]
Module 2: Workup & Crystallization (The Primary Filter)
Status: Your reaction is complete.[1] You have a dark orange/brown solution.[1]
Q: The product oils out or forms a sticky gum instead of a solid. How do I fix this?
A: This is a polarity mismatch.[1] The imidazo[1,2-b]pyridazine core is planar and stacks well (high lattice energy), but the chloro-group adds lipophilicity.
The "Crash-Out" Protocol: Do not rotovap to dryness immediately.[1] Instead, use a Solvent Displacement method:
-
Concentrate: Remove the reaction solvent (e.g., DME/EtOH) to ~20% of the original volume.[1]
-
Dilute: Add Ethyl Acetate (EtOAc) . The product is moderately soluble in EtOAc, but polar impurities (salts, polymers) are not.[1]
-
Wash: Wash the EtOAc layer with Saturated NaHCO₃ (to remove acid salts) and Brine.[1]
-
Precipitate: Dry the organic layer (
).[1] Concentrate again to a minimum volume. Slowly add Hexanes or Heptane while stirring.
Solubility Data Table
| Solvent | Solubility (RT) | Solubility (Hot) | Use Case |
| Water | Insoluble | Poor | Impurity removal (washing) |
| Ethanol | Moderate | High | Recrystallization (lossy) |
| Ethyl Acetate | Moderate | High | Extraction / Primary Crystallization |
| DCM | High | High | Chromatography Loading |
| Hexanes | Insoluble | Insoluble | Anti-solvent for precipitation |
Module 3: Chromatography Troubleshooting
Status: Recrystallization failed to achieve >98% purity. You need to run a column.[1]
Q: My product streaks (tails) badly on silica gel, contaminating other fractions.
A: The N-4 nitrogen in the imidazo[1,2-b]pyridazine ring is basic (
The "Base-Deactivation" Solution: You must neutralize the silica surface.[1]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
(7M in MeOH) to your mobile phase.[1] -
Column Pre-treatment: Flush the column with the modifier-containing solvent before loading your sample.[1]
Recommended Gradient:
-
Stationary Phase: Silica Gel (40-63 µm).[1]
-
Mobile Phase A: Dichloromethane (DCM)[1]
-
Mobile Phase B: Methanol (MeOH) containing 1%
.[1] -
Gradient: 0% B
5% B. (The product usually elutes early, around 2-3% MeOH).[1]
Module 4: Impurity Management Visualization
The following diagram illustrates the decision logic for purifying the crude reaction mixture based on the physical state of the contaminants.
Caption: Decision tree for isolating 6-chloroimidazo[1,2-b]pyridazine from crude reaction mixtures.
Module 5: Advanced Troubleshooting (FAQs)
Q: I see a new impurity at M+16 (Mass 170/172) after workup. What is it?
A: This is likely the N-oxide or a Hydrolysis product (6-hydroxy derivative).[1]
-
Cause: If you used an oxidizing agent (like mCPBA) in a previous step or exposed the mixture to air/light in solution for too long.[1]
-
Fix: The 6-chloro group is relatively stable, but the pyridazine nitrogen can oxidize.[1] Ensure solvents are degassed.[1] If it is the 6-hydroxy impurity (hydrolysis of Cl), your workup was likely too basic (pH > 12) or too hot.[1] Keep workup pH near 8-9 (NaHCO₃, not NaOH).[1]
Q: Can I use this intermediate directly in a Suzuki coupling?
A: Yes, but be aware of Catalyst Poisoning .[1] The unhindered nitrogens in the imidazo-pyridazine system are excellent ligands for Palladium.[1]
-
Protocol Adjustment: You may need a higher catalyst loading (e.g., 5 mol% Pd instead of 1 mol%) or a stronger ligand (like XPhos or BrettPhos) to outcompete the substrate for the metal center.[1]
Q: Why is my yield low (<40%) despite clean conversion on TLC?
A: You are likely losing product into the aqueous layer during extraction.[1]
-
Reason: The protonated form (at pH < 4) is water-soluble.[1]
-
Fix: Ensure the aqueous layer pH is adjusted to ~8-9 before extraction. Re-extract the aqueous layer with DCM (not just EtOAc) as DCM is better at pulling nitrogen heterocycles from water.[1]
References
-
Synthesis of Ponatinib Intermediates
-
General Imidazo[1,2-b]pyridazine Chemistry
- Review: "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction.
-
Physical Properties & Safety
-
Chromatographic Behavior
- Journal: "Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides." Der Pharma Chemica.
Sources
Validation & Comparative
HRMS fragmentation pattern of 6-Chloro-2-ethylimidazo[1,2-b]pyridazine
This guide provides an in-depth technical analysis of the High-Resolution Mass Spectrometry (HRMS) fragmentation behavior of 6-Chloro-2-ethylimidazo[1,2-b]pyridazine , a critical intermediate in the synthesis of kinase inhibitors like Ponatinib .
Comparative Analysis & Structural Elucidation
Executive Summary: The Scaffold Hopping Context
In the development of BCR-ABL tyrosine kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold represents a strategic "scaffold hop" from the more common imidazo[1,2-a]pyridine. This nitrogen insertion (position 5 in the fused system) significantly alters electronic distribution, solubility, and metabolic stability.
This guide compares the HRMS fragmentation performance of This compound (Compound A) against its de-aza isomer, 6-Chloro-2-ethylimidazo[1,2-a]pyridine (Compound B) . We demonstrate that the extra nitrogen in the pyridazine ring introduces a unique "diazine trigger" for fragmentation, providing a distinct spectral fingerprint essential for metabolite identification and impurity profiling.
Chemical Identity & Theoretical Mass
Before interpreting spectra, we must establish the precise physiochemical baseline for the [M+H]⁺ species.
| Feature | Compound A (Subject) | Compound B (Alternative/Isomer) |
| Structure | This compound | 6-Chloro-2-ethylimidazo[1,2-a]pyridine |
| Formula | C₈H₈ClN₃ | C₉H₉ClN₂ |
| Monoisotopic Mass | 181.0403 Da | 180.0454 Da |
| [M+H]⁺ (m/z) | 182.0476 | 181.0527 |
| Isotopic Pattern | Distinct 3:1 ( | Distinct 3:1 ( |
| Ring System | 5,6-fused (Diazine core) | 5,6-fused (Pyridine core) |
| Key Difference | Contains N-N bond (labile) | C-C bond at position 5 (stable) |
Expert Insight: The presence of the N-N bond in Compound A is the critical differentiator. Under Collision-Induced Dissociation (CID), this bond is energetically favorable to cleave, often leading to the expulsion of N₂ or HCN, a pathway absent in the pyridine analog (Compound B).
Experimental Protocol: HRMS Acquisition
To ensure reproducible fragmentation data, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing MS/MS structural information.
Instrumentation Setup
-
System: Q-TOF or Orbitrap (Resolving Power > 30,000 FWHM).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
Acquisition Parameters (Step-by-Step)
-
Source Optimization:
-
Capillary Voltage: 3.5 kV (Prevent discharge).
-
Gas Temp: 325°C (Ensure desolvation of the polar N-heterocycle).
-
Fragmentor Voltage: 110 V (Keep low to preserve the labile Cl-C bond).
-
-
MS/MS Collision Energy (CE) Ramp:
-
Acquire spectra at 10, 20, and 40 eV .
-
Rationale: Low energy (10 eV) confirms the parent ion [M+H]⁺. High energy (40 eV) forces the cleavage of the aromatic core.
-
-
Calibration Check:
-
Inject a standard mix (e.g., Tune Mix) immediately prior. Mass accuracy must be < 2 ppm.
-
Workflow Diagram
Figure 1: Standardized HRMS acquisition workflow for small molecule heterocycles.
Comparative Fragmentation Analysis
Here we objectively compare the fragmentation performance. The "Performance" in this context refers to the specificity and predictability of the fragments for structural confirmation.
Primary Fragmentation Pathways
Compound A: this compound
The fragmentation is dominated by the instability of the pyridazine ring and the ethyl side chain.
-
Loss of Ethyl Radical ([1]•C₂H₅): The alkyl chain at C-2 is the first to leave, generating a stable heteroaromatic cation.
-
Ring Contraction (Diazine Cleavage): The N-N bond is weak. We observe a characteristic loss of HCN (27 Da) or N₂ (28 Da) , which is diagnostic for pyridazines.
-
Chlorine Loss: At higher energies (>30 eV), the C-Cl bond breaks.
Compound B: 6-Chloro-2-ethylimidazo[1,2-a]pyridine (Alternative)
-
Loss of Methyl/Ethyl: Similar alkyl loss occurs.
-
High Stability: The pyridine ring is far more robust. It does not readily lose N₂. Instead, it requires higher energy to break the ring, often losing HCN from the imidazole portion only.
Data Comparison Table
| Fragment Type | Compound A (Product) m/z (Theory) | Compound B (Alternative) m/z (Theory) | Mechanistic Origin |
| Precursor [M+H]⁺ | 182.0476 | 181.0527 | Protonation at N1 (most basic site). |
| [M+H - C₂H₄]⁺ | 154.0163 | 153.0214 | McLafferty-like rearrangement of the ethyl group. |
| [M+H - •C₂H₅]⁺ | 153.0085 | 152.0136 | Homolytic cleavage of the alkyl chain. |
| [M+H - HCN]⁺ | 155.0367 | 154.0418 | Loss of HCN from the imidazole ring. |
| [M+H - N₂]⁺ | 154.0414 | Not Observed | Diagnostic: Cleavage of the pyridazine N-N bond. |
| [M+H - Cl]⁺ | 147.0788 | 146.0839 | Homolytic loss of Halogen (High Energy). |
Critical Observation: The overlap of mass defects (e.g., loss of C₂H₄ vs loss of N₂) requires high-resolution instruments (>30k RP) to distinguish. For Compound A, the loss of N₂ (28.0061 Da) is the fingerprint that confirms the imidazo[1,2-b]pyridazine core over the imidazo[1,2-a]pyridine.
Mechanistic Pathway Visualization
Understanding the electron flow is vital for justifying the observed peaks. The following diagram illustrates the unique "Diazine Cleavage" pathway for Compound A.
Figure 2: Proposed fragmentation pathway for this compound. Note the competing losses of C₂H₄ and N₂.
Conclusion & Recommendation
For researchers characterizing kinase inhibitors or conducting impurity profiling for Ponatinib synthesis:
-
Selectivity: The HRMS method is highly selective. The 3:1 Chlorine isotope ratio combined with the loss of N₂ unambiguously identifies the imidazo[1,2-b]pyridazine core.
-
Differentiation: If distinguishing from the imidazo[1,2-a]pyridine isomer, look specifically for the m/z 154.0414 fragment (N₂ loss). The alternative isomer will not generate this fragment efficiently.
-
Protocol: Use a collision energy ramp (10-40 eV). A single energy (e.g., 20 eV) may miss the diagnostic high-energy ring cleavage events.
References
-
Synthesis of Ponatinib Intermediates: Title: Processes for making ponatinib and intermediates thereof.[2] Source: U.S. Patent 9,493,473 (2016). URL:
-
General Fragmentation of Fused Nitrogen Heterocycles: Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.[3] Source: Journal of Mass Spectrometry (via PMC). URL:[Link]
-
Imidazo[1,2-b]pyridazine Scaffold Analysis: Title: Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[4] Source: ResearchGate Review (2021). URL:[Link]
-
Ponatinib Drug Profile (ClinPGx): Title: Ponatinib - Drug Description and Structure.[5][6] Source: ClinPGx. URL:[Link]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 6. CN111004240B - Synthetic method of ponatinib intermediate 3-ethynylimidazo [1,2-b ] pyridazine - Google Patents [patents.google.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
